molecular formula C19H16N4O2S2 B2925827 N-(4-METHOXYPHENYL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE CAS No. 671199-51-2

N-(4-METHOXYPHENYL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE

Cat. No.: B2925827
CAS No.: 671199-51-2
M. Wt: 396.48
InChI Key: XXVMMBZFYPOATG-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide is a heterocyclic compound featuring a fused triazolothiazole core substituted with a phenyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. Its synthesis likely follows pathways similar to other triazolothiazole derivatives, involving cyclization of hydrazinecarbothioamide precursors and subsequent functionalization .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c1-25-15-9-7-14(8-10-15)20-17(24)12-27-19-22-21-18-23(19)16(11-26-18)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVMMBZFYPOATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazolothiazole core, followed by the introduction of the methoxyphenyl and phenyl groups. Common reagents used in these reactions include hydrazine derivatives, thiourea, and various aryl halides. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with the use of catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolothiazole moiety is known to bind to active sites of enzymes, inhibiting their activity. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The methoxyphenyl and phenyl groups may enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Key Observations :

  • The methoxyphenyl group in the target compound likely improves membrane permeability compared to sulfonyl or pyridyl substituents .
  • The sulfanylacetamide linker provides flexibility for hydrogen bonding, similar to S-alkylated triazoles in .

Key Observations :

  • The target compound’s synthesis may resemble ’s S-alkylation strategy but lacks the PTC efficiency noted in .
  • Phase-transfer catalysis (e.g., tetrabutylammonium iodide) could offer a scalable alternative for similar compounds .

Spectral Characterization

Critical spectral data for structural confirmation:

Compound Class IR Features (cm⁻¹) ¹H/¹³C NMR Highlights Reference
Target Compound (inferred) Absence of ν(C=O) ~1660–1680; ν(C=S) ~1250 Acetamide NH (~10 ppm); methoxy (~3.8 ppm)
Hydrazinecarbothioamides () ν(C=S) 1243–1258; ν(C=O) 1663–1682 NH signals at 3150–3319 cm⁻¹ (IR)
Triazolothiadiazoles () ν(C=N) ~1600; ν(C-S) ~680 α-Naphthyl protons (~7.5–8.5 ppm)

Key Observations :

  • The absence of C=O IR bands in the target compound confirms cyclization, as seen in .
  • Methoxy and phenyl substituents are identifiable via distinct NMR shifts .

Key Observations :

  • The methoxyphenyl group may confer anti-inflammatory or antimicrobial properties, as seen in naphthyl or pyridyl analogs .
  • Lack of halogen substituents (e.g., fluorine in ) could reduce metabolic stability compared to fluorinated derivatives .

Biological Activity

N-(4-Methoxyphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C20H18N4O2S
  • Molecular Weight : 378.45 g/mol

The structure consists of a methoxyphenyl group attached to a thiazole and triazole moiety, which are known for their diverse biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing both triazole and thiazole rings. For instance, derivatives of [1,2,4]triazole have shown significant cytotoxicity against various cancer cell lines. In particular:

  • IC50 Values : Compounds with similar structures demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines such as A-431 and Jurkat cells .
  • Mechanism : The presence of the thiazole ring enhances the interaction with cellular targets through hydrogen bonding and hydrophobic interactions, which is crucial for their cytotoxic activity .

2. Enzyme Inhibition

Compounds containing the triazole scaffold have been investigated for their ability to inhibit various enzymes:

  • Enzymatic Targets : These include aromatase, cholinesterase, carbonic anhydrase, and lipoxygenase . The triazole moiety is particularly effective in forming hydrogen bonds with enzyme active sites.
  • Selectivity : Some derivatives have shown selectivity towards metallo-β-lactamases (MBLs), which are important in antibiotic resistance mechanisms .

Case Study 1: Antitumor Activity

A study conducted by Evren et al. (2019) synthesized novel thioacetamides based on thiazole derivatives and tested them against NIH/3T3 and A549 cell lines. The results indicated that certain compounds exhibited strong selectivity against these cell lines with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

Case Study 2: Enzyme Inhibition

Research on triazole derivatives has revealed their potential as inhibitors of MBLs. For example, a compound structurally similar to this compound displayed an IC50 value of 38.36 μM against VIM-2 MBLs . This highlights the importance of structural modifications in enhancing inhibitory potency.

Summary of Findings

Biological ActivityObserved EffectsReference
Anticancer ActivitySignificant cytotoxicity (IC50 < 2 µg/mL)
Enzyme InhibitionEffective against cholinesterase and MBLs

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide?

  • Methodology : The synthesis typically involves a multi-step protocol. For example, a thiazole intermediate is first prepared by reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane under triethylamine catalysis (20–25°C). Subsequent coupling with triazolo-thiol derivatives is achieved via nucleophilic substitution. Critical steps include recrystallization from ethanol-DMF mixtures for purification . Parallel methods for analogous compounds use hydrazine hydrate in methanol under reflux for cyclization .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodology : Physicochemical characterization includes melting point determination, FT-IR (to confirm sulfanyl and acetamide groups), and 1^1H/13^13C NMR for regiochemical validation. For example, sulfanyl protons typically resonate at δ 3.8–4.2 ppm, while methoxyphenyl protons appear as singlet peaks at δ 3.7–3.9 ppm . Mass spectrometry (HRMS) further validates molecular weight alignment with theoretical values .

Q. What in vitro/in vivo models are used to evaluate anti-exudative activity?

  • Methodology : Anti-exudative efficacy is tested using formalin-induced rat paw edema models. Compounds are administered intraperitoneally, and edema reduction is quantified via plethysmometry. Dose-response curves (e.g., 10–50 mg/kg) are analyzed using ANOVA with post-hoc Tukey tests. Activity is benchmarked against phenylbutazone or indomethacin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of anti-exudative derivatives?

  • Methodology : SAR studies focus on substituent effects. For example, replacing the 4-methoxyphenyl group with 3-fluorophenyl (as in analog CAS 445250-55-5) enhances lipophilicity and bioavailability, improving membrane permeability. Conversely, bulky substituents (e.g., biphenyl in CAS 332912-58-0) may reduce solubility, requiring formulation adjustments . Computational docking (e.g., AutoDock Vina) identifies interactions with cyclooxygenase-2 (COX-2) or histamine receptors .

Q. What advanced techniques improve synthetic yield and reproducibility?

  • Methodology : Flow chemistry protocols (e.g., Omura-Sharma-Swern oxidation) enhance reaction control and scalability. Design of Experiments (DoE) with factors like temperature (20–80°C), solvent polarity (dioxane vs. DMF), and catalyst loading (0.1–1.0 eq.) optimizes yield via response surface modeling. Statistical tools (e.g., Minitab) validate robustness .

Q. How do spectroscopic contradictions arise in structural analysis, and how are they resolved?

  • Methodology : Discrepancies in NMR spectra (e.g., unexpected splitting of triazole protons) may indicate rotameric equilibria or impurities. Variable-temperature NMR (VT-NMR) at −40°C to 80°C stabilizes conformers, while 2D techniques (HSQC, HMBC) confirm connectivity. X-ray crystallography provides definitive confirmation for ambiguous cases .

Q. What mechanistic insights explain the anti-exudative activity of triazolo-thiazole derivatives?

  • Methodology : Mechanistic studies involve COX-2 inhibition assays (ELISA) and histamine receptor antagonism (radioligand binding). For example, IC50_{50} values for COX-2 inhibition (e.g., 0.8–2.5 µM) correlate with edema reduction. Western blotting further quantifies downstream prostaglandin E2_2 (PGE2_2) suppression in inflamed tissues .

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